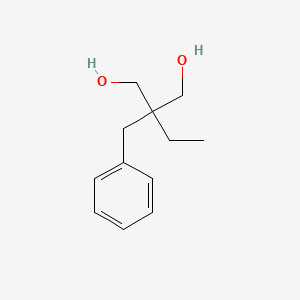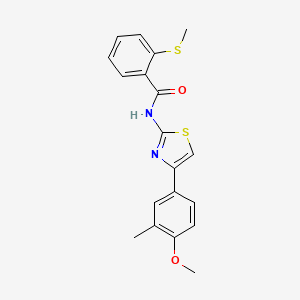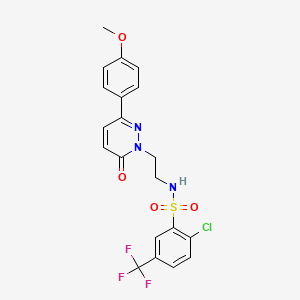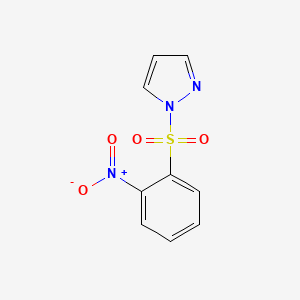
2-Benzyl-2-ethylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Benzyl-2-ethylpropane-1,3-diol” is an organic compound with the IUPAC name 2-benzyl-2-ethyl-1,3-propanediol . It has a CAS number of 172477-54-2 and a molecular weight of 194.27 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18O2/c1-2-12(9-13,10-14)8-11-6-4-3-5-7-11/h3-7,13-14H,2,8-10H2,1H3 . This indicates that the compound has a carbon backbone with benzyl and ethyl groups attached, along with two hydroxyl groups.Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . It has a molecular weight of 194.27 .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Properties
A study by Boča et al. (2011) discusses the chemistry and properties of compounds containing pyridine-bis(1H-benzimidazole) and pyridine-bis(1,3-benzothiazole), highlighting the preparation, properties, and potential for new investigations of analogues (Boča, Jameson, & Linert, 2011). This emphasizes the significance of exploring chemical analogues for new applications.
Bioproducts Recovery and Purification
Xiu and Zeng (2008) reviewed methods for recovering and purifying biologically produced diols, like 1,3-propanediol, from fermentation broths, highlighting the need for improved separation technologies (Xiu & Zeng, 2008). This indicates the importance of chemical processes in bioproducts' recovery, potentially relevant to compounds like 2-Benzyl-2-ethylpropane-1,3-diol.
Ionic Liquids in Separation Processes
Research by Domańska et al. (2016) on ionic liquids, specifically 1-butyl-3-methylimidazolium dicyanamide, for separating hydrocarbons, presents ionic liquids as effective solvents for separation problems (Domańska, Wlazło, & Karpińska, 2016). The study's focus on solvent properties and separation efficiency may relate to the purification or analysis of complex organic compounds like this compound.
Ethylene Perception and Fruits
Watkins (2006) explored the effects of 1-methylcyclopropene on fruits and vegetables, emphasizing its role in understanding ethylene's role in ripening and senescence (Watkins, 2006). This highlights the broader application of chemical compounds in agricultural research and food preservation.
Safety and Hazards
Zukünftige Richtungen
The use of diols in the synthesis of polyesters, paints, lubricants, and plasticizers is well-established . Future research could explore the potential of “2-Benzyl-2-ethylpropane-1,3-diol” in these applications. Additionally, the self-healing properties of boronic ester-based polymers, which are formed from boronic acids and diols, have led to several technological achievements with applicability in biomedical fields . This suggests potential future directions for “this compound” in the development of self-healing materials.
Eigenschaften
IUPAC Name |
2-benzyl-2-ethylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-12(9-13,10-14)8-11-6-4-3-5-7-11/h3-7,13-14H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMZEERAUFNSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B2697391.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2697393.png)

![6-Azatricyclo[3.2.1.0,2,4]octan-7-one](/img/structure/B2697396.png)

![[2-(Diphenylamino)-2-oxoethoxy]acetic acid](/img/structure/B2697399.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol](/img/structure/B2697405.png)

![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)
